Physicochemical Profiling of N-(2,4-dichlorophenyl)-4-methoxybenzamide: A Technical Characterization Guide
Physicochemical Profiling of N-(2,4-dichlorophenyl)-4-methoxybenzamide: A Technical Characterization Guide
Executive Summary
N-(2,4-dichlorophenyl)-4-methoxybenzamide (CAS: 313981-28-1) represents a critical scaffold in medicinal chemistry, often utilized in Structure-Activity Relationship (SAR) studies for anti-proliferative, anti-plasmodial, and agrochemical (auxin mimic) applications.[1] Characterized by a rigid benzamide linker and significant lipophilicity, this molecule presents specific challenges in solubility and formulation.[1]
This technical guide provides a rigorous framework for the physicochemical characterization of this compound. Moving beyond simple data listing, we detail the causality between its molecular architecture and its bulk properties, providing self-validating protocols for synthesis, solid-state analysis, and solution dynamics.
Part 1: Molecular Architecture & Theoretical Profiling
Structural Identity
The molecule consists of two aromatic domains connected by a polar amide linker.[1] The 2,4-dichlorophenyl moiety introduces significant lipophilicity and steric bulk, forcing the amide bond into specific conformations (typically trans-anti) to minimize steric clash with the ortho-chlorine.[1] The 4-methoxyphenyl ring acts as an electron-donating group, subtly increasing the electron density of the carbonyl oxygen.[1]
| Property | Value / Descriptor | Note |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-methoxybenzamide | |
| Formula | C₁₄H₁₁Cl₂NO₂ | |
| Molecular Weight | 296.15 g/mol | |
| CAS Registry | 313981-28-1 | |
| H-Bond Donors | 1 (Amide NH) | Critical for crystal lattice energy |
| H-Bond Acceptors | 2 (C=O, -OCH₃) | |
| Rotatable Bonds | 3 | Limits entropic penalty in binding |
Electronic & Lipophilic Profile
Theoretical profiling suggests a molecule that is "brick dust"—highly crystalline and poorly water-soluble.[1]
-
Lipophilicity (cLogP): Calculated at ~3.8 – 4.2 .[1] The two chlorine atoms and the methoxy group drive this value up, suggesting high membrane permeability but poor aqueous solubility.
-
Topological Polar Surface Area (TPSA): ~38-41 Ų .[1] This falls well within the range for blood-brain barrier (BBB) penetration (<90 Ų), making it a viable CNS-active scaffold.[1]
-
pKa: The amide nitrogen is non-basic (pKa < 0), and the molecule remains neutral across the physiological pH range (1.2 – 7.4).[1]
Part 2: Synthesis & Solid-State Characterization[1]
Synthesis Protocol (Schotten-Baumann Conditions)
To ensure high purity for physicochemical analysis, a convergent synthesis using 4-methoxybenzoyl chloride is recommended over coupling reagents (EDC/HOBt) to avoid urea byproducts.[1]
Protocol:
-
Dissolution: Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous DCM. Add Pyridine (1.2 eq) as an HCl scavenger.[1]
-
Addition: Dropwise addition of 4-methoxybenzoyl chloride (1.05 eq) at 0°C.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Acid wash (1N HCl) to remove unreacted aniline/pyridine, followed by base wash (sat.[1] NaHCO₃) to remove benzoic acid byproducts.[1]
-
Recrystallization: Ethanol or EtOH/Water mixtures are optimal to yield needle-like crystals.[1]
Solid-State Dynamics (Polymorphism & Melting)
The ortho-chloro substituent creates a "locking" effect, restricting rotation and leading to high lattice energy.[1]
-
Melting Point (MP): Typically 166°C – 170°C .[1]
-
DSC Protocol:
Figure 1: Solid-state characterization workflow ensuring phase purity before solubility testing.
Part 3: Solution-State Dynamics & Solubility[1]
Thermodynamic Solubility
Due to the high LogP, kinetic solubility (DMSO spike) will overestimate solubility.[1] Thermodynamic methods are mandatory.[1]
Protocol (Shake-Flask Method):
-
Saturation: Add excess solid N-(2,4-dichlorophenyl)-4-methoxybenzamide to phosphate buffer (pH 7.4).
-
Equilibration: Shake at 25°C for 24-48 hours.
-
Separation: Centrifuge or filter (PVDF, 0.22 µm) to remove undissolved solid.[1] Critical: Pre-saturate filters to prevent compound loss due to adsorption.[1]
-
Quantification: HPLC-UV (254 nm).
-
Expected Result: < 5 µg/mL (Low solubility).[1]
-
Lipophilicity Determination (LogP)
The standard shake-flask method is prone to emulsions with this lipophilic compound.[1] A potentiometric or HPLC-based approach is preferred, but if shake-flask is used, octanol-saturated water must be prepared before adding the compound.[1]
Protocol (Miniaturized Shake-Flask):
-
Phases: n-Octanol and Water (mutually saturated).[1]
-
Partitioning: Dissolve compound in Octanol phase first (due to low water solubility). Add water phase.[1]
-
Mixing: Rotate for 60 mins (avoid vigorous shaking to prevent emulsion).
-
Analysis: Analyze both phases by HPLC.
Part 4: Biological Implications (ADME)[1]
Permeability (PAMPA)
Despite low solubility, the high permeability of this scaffold makes it a candidate for oral absorption if formulated correctly (e.g., amorphous solid dispersions).[1]
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prediction: High passive diffusion (
cm/s).[1] The 2,4-dichloro motif facilitates membrane intercalation.[1]
Metabolic Stability
The 4-methoxy group is a metabolic "soft spot," susceptible to O-demethylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), leading to the phenolic metabolite.[1]
Figure 2: Predicted ADME pathway highlighting the metabolic liability of the methoxy group.[1]
References
-
Gowda, B. T., et al. (2008).[1][2][3][4] "N-(2,4-Dichlorophenyl)benzamide."[1][4][5] Acta Crystallographica Section E, 64(6), o950.[1] Link
- Context: Crystal structure analysis of the core scaffold without the methoxy group, establishing the anti-conform
-
PubChem. (n.d.).[1][5] "N-(2,4-dichlorophenyl)-4-methoxybenzamide (Compound)." National Library of Medicine.[1] Link[1]
-
Context: Computed physicochemical descriptors (LogP, TPSA) and identifier verification.[1]
-
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
- Context: Foundational text for interpreting the LogP > 3.5 and solubility challenges of this scaffold.
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link
- Context: Source for the thermodynamic solubility and PAMPA protocols described in Section 3 and 4.
Sources
- 1. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide | C15H14Cl2N2O3S | CID 1243054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2,4-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-(2,4-dichlorophenyl)-4-methoxybenzamide (C14H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
